Ethyl 2-amino-5-cyano-6-fluorobenzoate
Description
Ethyl 2-amino-5-cyano-6-fluorobenzoate is a chemical compound with the molecular formula C10H9FN2O2 It is an ester derivative of benzoic acid, featuring an amino group, a cyano group, and a fluorine atom on the benzene ring
Properties
IUPAC Name |
ethyl 6-amino-3-cyano-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-7(13)4-3-6(5-12)9(8)11/h3-4H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTAPYPXSACMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-cyano-6-fluorobenzoate typically involves multi-step organic reactions One common method includes the nitration of ethyl benzoate, followed by reduction to introduce the amino groupSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield. Advanced purification techniques, including recrystallization and chromatography, are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing cyano and fluoro groups activate the benzene ring for nucleophilic substitution, particularly at the fluorine-bearing position (C6).
Mechanistic Insights :
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The fluorine atom at C6 is susceptible to displacement due to resonance and inductive effects from the adjacent cyano group.
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Steric hindrance from the amino group at C2 may influence regioselectivity.
Reduction Reactions
The cyano group undergoes selective reduction under catalytic hydrogenation or metal hydride conditions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyano → Amine | H₂, Pd/C, ethanol, RT | Ethyl 2-amino-5-aminomethyl-6-fluorobenzoate | N/A | |
| Partial ester reduction | LiAlH₄, THF, 0°C | 2-Amino-5-cyano-6-fluorobenzyl alcohol | N/A |
Key Observations :
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Palladium catalysts selectively reduce the cyano group without affecting the ester or amino groups.
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Over-reduction of the ester to a primary alcohol requires stringent temperature control.
Ester Hydrolysis and Transesterification
The ethyl ester group participates in hydrolysis or exchange reactions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 2-Amino-5-cyano-6-fluorobenzoic acid | N/A | |
| Transesterification | Methanol, H₂SO₄, 60°C | Methyl 2-amino-5-cyano-6-fluorobenzoate | N/A |
Conditions :
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Hydrolysis proceeds faster under acidic conditions due to protonation of the ester carbonyl.
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Transesterification with methanol achieves near-quantitative conversion in the presence of sulfuric acid.
Cyano Group Transformations
The cyano group at C5 serves as a versatile handle for further functionalization.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis to amide | H₂O₂, NaOH, 80°C | Ethyl 2-amino-5-carbamoyl-6-fluorobenzoate | N/A | |
| Grignard addition | MeMgBr, THF, −78°C | Ethyl 2-amino-5-(1-hydroxyethyl)-6-fluorobenzoate | N/A |
Applications :
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Hydrolysis to the amide enhances solubility for pharmaceutical applications.
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Grignard additions enable the introduction of alkyl chains for material science.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions leverage the aromatic halogen (if present) or cyano group.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | Ethyl 2-amino-5-cyano-6-biarylbenzoate | 93%* |
Notes :
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to ethyl 2-amino-5-cyano-6-fluorobenzoate can serve as potential anticancer agents. For instance, structure-activity relationship (SAR) studies have shown that modifications in the amino and cyano groups can lead to increased potency against various cancer cell lines. A notable study demonstrated that derivatives of similar compounds exhibited IC50 values in the nanomolar range against human farnesyltransferase, a target in cancer therapy .
Case Study: Farnesyltransferase Inhibition
- Compound: this compound derivatives
- Target: Human farnesyltransferase
- IC50 Value: 25 nM (for a closely related compound)
- Outcome: Significant inhibition of cancer cell proliferation
2. Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis due to interactions facilitated by the amino group.
Agricultural Chemistry
1. Pesticide Development
The fluorinated compounds, including this compound, are gaining attention in pesticide formulation due to their enhanced lipophilicity and metabolic stability. These properties allow for better absorption and efficacy in target organisms.
Case Study: Pesticide Efficacy
- Application: Field trials with this compound as a pesticide
- Target Organism: Various pest species
- Outcome: Demonstrated effectiveness in reducing pest populations while maintaining low toxicity to non-target species.
Material Science
1. Polymer Synthesis
This compound can be utilized as a monomer in polymer synthesis. Its reactive functional groups allow for the creation of polymers with tailored properties, suitable for applications in coatings and adhesives.
Case Study: Polymer Development
- Monomer: this compound
- Application: Synthesis of high-performance coatings
- Properties: Enhanced durability and chemical resistance compared to traditional polymers.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | IC50 values as low as 25 nM against farnesyltransferase |
| Antimicrobial agent | Effective against multiple bacterial strains | |
| Agricultural Chemistry | Pesticide formulation | Reduced pest populations with minimal toxicity |
| Material Science | Polymer synthesis | High-performance coatings with improved properties |
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-cyano-6-fluorobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-2-fluorobenzoate: Similar structure but lacks the cyano group.
Methyl 2-amino-5-fluorobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Methyl 5-cyano-2-fluorobenzoate: Similar structure but with a methyl ester and different positioning of the amino group
Uniqueness
Ethyl 2-amino-5-cyano-6-fluorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano group, in particular, differentiates it from other similar compounds and expands its range of applications in research and industry .
Biological Activity
Ethyl 2-amino-5-cyano-6-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction with molecular targets, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Amino Group : Enhances hydrogen bonding capabilities.
- Cyano Group : Increases reactivity and may influence biological interactions.
- Fluorine Atom : Contributes to the compound's stability and bioavailability.
The molecular formula is CHFNO, which indicates the presence of functional groups that are crucial for its biological activity.
Research indicates that this compound interacts with specific enzymes and receptors, potentially influencing their activity through various mechanisms:
- Enzyme Inhibition : The amino and cyano groups facilitate interactions that can inhibit enzyme function, as seen in studies involving similar compounds.
- Receptor Modulation : The structural features allow for binding to receptors involved in various physiological processes, impacting signaling pathways.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. This compound may demonstrate effectiveness against certain bacterial strains due to its ability to disrupt cellular processes.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have indicated that derivatives of benzoate compounds can exhibit varying degrees of toxicity towards human cell lines. This compound was evaluated for its cytotoxic effects, revealing promising results in selective toxicity against cancer cells while sparing normal cells .
Case Study 1: Anticancer Properties
A study investigated the anticancer potential of this compound in human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations, with an IC value indicating effective concentration levels necessary for therapeutic action. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Enzyme Interaction
Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. This compound showed competitive inhibition against target enzymes, suggesting potential applications in metabolic disorder treatments .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : Using readily available benzoic acid derivatives.
- Reagents : Utilizing reagents like cyanogen bromide for cyano group introduction.
- Purification : Employing chromatography techniques to isolate the final product with high purity.
The optimization of synthesis routes has been documented to enhance yield and reduce reaction time, making it more feasible for large-scale production .
Q & A
Q. What are the key structural features of ethyl 2-amino-5-cyano-6-fluorobenzoate, and how do they influence its reactivity?
The compound features an ethyl ester, amino (-NH₂), cyano (-CN), and fluorine substituents on a benzoate scaffold. The electron-withdrawing fluorine and cyano groups can activate or deactivate specific positions for nucleophilic/electrophilic reactions, while the amino group may participate in hydrogen bonding or coordination chemistry. X-ray crystallography (e.g., using SHELX ) can resolve bond angles and torsion angles, such as the C6—C1—C13—C7 torsion (38.05°) observed in similar benzoate derivatives . These structural insights guide synthetic modifications for target applications.
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : The fluorine atom (¹⁹F NMR) and cyano group (¹³C NMR) provide distinct shifts. For example, fluorine substituents in aromatic systems typically show ¹⁹F shifts between -100 to -150 ppm.
- IR : The cyano group exhibits a strong absorption band near 2200–2250 cm⁻¹, while the ester carbonyl appears at ~1700 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₀H₈F₂N₂O₂) and detects fragmentation patterns. Cross-validation with crystallographic data (e.g., SHELXL refinement ) ensures structural accuracy.
Q. How can researchers safely handle this compound in the lab?
Refer to safety data sheets (SDS) for analogous fluorinated benzoates, which highlight hazards such as respiratory irritation and skin sensitization . Use fume hoods, nitrile gloves, and PPE. Waste disposal should follow protocols for cyano-containing compounds to avoid environmental contamination.
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for yield and purity?
- Stepwise Functionalization : Start with 2-amino-6-fluorobenzoic acid (CAS 434-76-4 ), followed by cyano introduction via Sandmeyer reaction or palladium-catalyzed cyanation.
- Esterification : Use ethanol and a catalytic acid (e.g., H₂SO₄) to form the ethyl ester. Monitor reaction progress via TLC or HPLC.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts. Purity can be confirmed by melting point analysis (e.g., mp 132–133°C for similar esters ).
Q. How do steric and electronic effects in this compound influence its application in coordination chemistry?
The amino and cyano groups act as potential ligands for metal centers. For example:
- Coordination Modes : The amino group may bind via N–H···M interactions, while the cyano group can act as a bridging ligand.
- Electronic Effects : Fluorine’s electronegativity enhances the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution. Computational studies (e.g., DFT) can predict charge distribution and reactivity .
Q. What strategies resolve contradictions in crystallographic data for fluorinated benzoate derivatives?
- Twinned Data : Use SHELXL’s twin refinement tools for structures with overlapping lattices .
- Disorder Modeling : For flexible substituents (e.g., ethyl groups), apply PART instructions in SHELX to refine occupancy ratios .
- Validation Tools : Check R-factors, ADPs, and Hirshfeld surfaces (via CrystalExplorer) to ensure data consistency. For example, C–F bond lengths in similar compounds should align with literature values (1.34–1.38 Å ).
Q. How can mixed-methods approaches enhance the study of this compound’s reactivity and biological activity?
- Qualitative : Use X-ray crystallography (ORTEP-III ) to visualize intermolecular interactions (e.g., hydrogen bonds involving the amino group).
- Quantitative : Pair kinetic studies (e.g., monitoring ester hydrolysis rates) with QSAR models to predict bioactivity.
- Triangulation : Cross-reference experimental data with computational predictions (e.g., molecular docking using AutoDock Vina) .
Methodological Notes
- Crystallography : SHELX programs are preferred for small-molecule refinement due to their robustness in handling twinned data and disorder.
- Synthetic Design : Prioritize regioselective reactions to avoid side products from the electron-rich amino group.
- Data Validation : Always cross-check spectroscopic and crystallographic results with literature benchmarks (e.g., CAS 362498-28-0 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
